molecular formula C7H6N2O3S B3060551 (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid CAS No. 52207-64-4

(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid

Cat. No. B3060551
CAS RN: 52207-64-4
M. Wt: 198.2 g/mol
InChI Key: UUHHOCIQPDUBSP-UHFFFAOYSA-N
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Description

The compound “(E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid” is a complex organic molecule. It contains functional groups such as a thiazole ring, an amino group, a carboxylic acid group, and an alpha-beta unsaturated ketone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, amino group, carboxylic acid group, and alpha-beta unsaturated ketone would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions involving nucleophilic substitution, while the alpha-beta unsaturated ketone could undergo addition reactions .

Scientific Research Applications

Synthesis of Metal Complexes

This compound has been used in the synthesis of metal complexes with Co (II), Ni (II), Cu (II), Zn (II), and Bi (III) ions . The structural aspects of these complexes were studied using FTIR, UV-Visible, and 1H-NMR spectroscopy .

Antibacterial Activity

The ligand and its metal complexes have shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents.

Antifungal Activity

Although the antifungal activity of the complexes was found to be non-significant , further research could potentially enhance this property and find applications in antifungal treatments.

Pharmaceutical Testing

The compound is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical research and development.

Synthesis of Thiazole Derivatives

Thiazole derivatives have a wide range of applications in different fields such as agrochemicals, industrial, and photographic sensitizers . This compound can be used in the synthesis of such derivatives.

Biological Activities Studies

Several types of thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems have been synthesized using this compound . These scaffolds are then studied for their biological activities.

Antitumor and Cytotoxic Activity

Thiazole derivatives, which can be synthesized using this compound, have shown antitumor and cytotoxic activity . This suggests potential applications in cancer treatment.

Chemical Research

The compound is used in chemical research, particularly in the study of azole heterocycles . It can be used to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential use in fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(E)-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h1-4H,(H,11,12)(H,8,9,10)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHHOCIQPDUBSP-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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